molecular formula C22H19N5O2 B12854966 1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea

1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea

Cat. No.: B12854966
M. Wt: 385.4 g/mol
InChI Key: GKHZEESTUIUGRF-UHFFFAOYSA-N
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Description

1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a complex arrangement of isoquinoline and pyridine rings, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyridine intermediates, followed by their coupling through urea formation. Common reagents used in these reactions include ethyl isocyanate, pyridine derivatives, and various catalysts to facilitate the coupling reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or isoquinoline rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or alcohols

Scientific Research Applications

1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets. The compound’s isoquinoline and pyridine rings enable it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. Detailed studies on its molecular interactions and docking studies reveal its suitability for further development .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)amine: Similar structure but with an amine group instead of urea.

    1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)carbamate: Contains a carbamate group, offering different reactivity.

    1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)thiourea: Features a thiourea group, which can influence its biological activity.

Uniqueness

1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea stands out due to its specific combination of isoquinoline and pyridine rings, coupled with the urea functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

1-ethyl-3-(5-pyridin-4-yl-8-pyridin-3-yloxyisoquinolin-3-yl)urea

InChI

InChI=1S/C22H19N5O2/c1-2-25-22(28)27-21-12-18-17(15-7-10-23-11-8-15)5-6-20(19(18)14-26-21)29-16-4-3-9-24-13-16/h3-14H,2H2,1H3,(H2,25,26,27,28)

InChI Key

GKHZEESTUIUGRF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC3=CN=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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